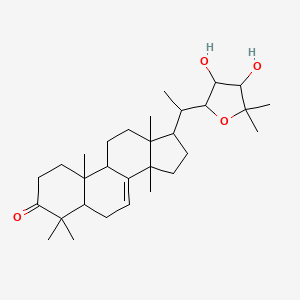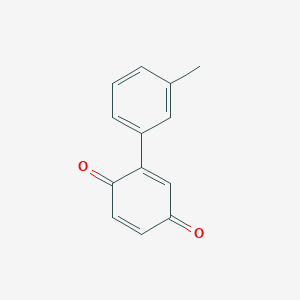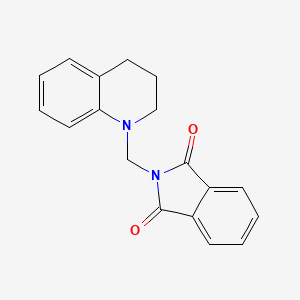
(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one is a complex organic compound belonging to the lanostane family of triterpenoids These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one typically involves multiple steps, starting from simpler triterpenoid precursors. The process often includes:
Oxidation: Initial oxidation of the precursor to introduce necessary functional groups.
Epoxidation: Formation of the epoxy group at positions 22 and 25.
Hydroxylation: Introduction of hydroxyl groups at positions 23 and 24.
Cyclization: Formation of the lanostane skeleton through cyclization reactions.
These steps require specific reagents and conditions, such as oxidizing agents (e.g., m-chloroperbenzoic acid for epoxidation) and catalysts (e.g., Lewis acids for cyclization).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is often preferred for its efficiency and sustainability compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups or the epoxy ring.
Reduction: Reduction reactions can convert ketones to alcohols or reduce double bonds.
Substitution: Nucleophilic substitution can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for cyclization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory and anticancer properties. It interacts with various cellular pathways, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its therapeutic potential. Its ability to modulate biological pathways suggests it could be developed into treatments for diseases like cancer and inflammatory disorders.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The mechanism of action of (13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, leading to changes in cellular processes like proliferation, apoptosis, and inflammation. The exact pathways and targets are still under investigation, but its structural features suggest it can bind to and inhibit certain enzymes involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Cycloartenol: Another triterpenoid with similar structural features.
Betulinic Acid: Known for its anticancer properties.
Uniqueness
What sets (13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one apart is its specific epoxy and hydroxyl functional groups, which confer unique reactivity and biological activity. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
17-[1-(3,4-dihydroxy-5,5-dimethyloxolan-2-yl)ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3 |
InChI Key |
QVEUBDDZMCFHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)


![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)



![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

